molecular formula C11H8F3NO2 B12278550 2,2,2-Trifluoro-1-(4-methoxy-3-indolyl)ethanone

2,2,2-Trifluoro-1-(4-methoxy-3-indolyl)ethanone

Cat. No.: B12278550
M. Wt: 243.18 g/mol
InChI Key: MOGTWVVVLKSCIN-UHFFFAOYSA-N
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Description

2,2,2-Trifluoro-1-(4-methoxy-3-indolyl)ethanone is a fluorinated ketone featuring an indole core substituted with a methoxy group at the 4-position and a trifluoroacetyl group at the 3-position. The indole scaffold is a privileged structure in medicinal chemistry due to its prevalence in bioactive molecules, while the trifluoroacetyl group enhances electrophilicity and metabolic stability.

Properties

Molecular Formula

C11H8F3NO2

Molecular Weight

243.18 g/mol

IUPAC Name

2,2,2-trifluoro-1-(4-methoxy-1H-indol-3-yl)ethanone

InChI

InChI=1S/C11H8F3NO2/c1-17-8-4-2-3-7-9(8)6(5-15-7)10(16)11(12,13)14/h2-5,15H,1H3

InChI Key

MOGTWVVVLKSCIN-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC2=C1C(=CN2)C(=O)C(F)(F)F

Origin of Product

United States

Preparation Methods

One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions . For industrial production, the process may be optimized to increase yield and purity, often involving the use of catalysts and controlled reaction conditions.

Chemical Reactions Analysis

2,2,2-Trifluoro-1-(4-methoxy-3-indolyl)ethanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced indole derivatives.

    Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

2,2,2-Trifluoro-1-(4-methoxy-3-indolyl)ethanone has several scientific research applications:

Mechanism of Action

The mechanism of action of 2,2,2-Trifluoro-1-(4-methoxy-3-indolyl)ethanone involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s binding affinity to certain receptors, while the methoxy group can influence its pharmacokinetic properties . The exact molecular targets and pathways depend on the specific biological activity being studied.

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

Table 1: Key Structural Analogs and Their Properties
Compound Name Substituent/Backbone CAS Number Key Differences Applications/Notes References
Target : 2,2,2-Trifluoro-1-(4-methoxy-3-indolyl)ethanone 4-methoxyindole Not provided N/A Hypothesized pharmaceutical relevance (indole scaffold) -
1-(4,7-Dichloro-3-indolyl)-2,2,2-trifluoroethanone 4,7-dichloroindole SY058898 Chlorine substituents enhance lipophilicity; reduced electron density vs. methoxy Antifungal R&D (analogous to azole derivatives)
2,2,2-Trifluoro-1-(4-methoxyphenyl)ethanone 4-methoxyphenyl 711-38-6 Simpler phenyl backbone; similarity score 0.76 Intermediate in synthesis of fluorinated aromatics
2,2,2-Trifluoro-1-(pyridin-3-yl)ethanone hydrochloride Pyridine ring 1588441-22-8 Pyridine instead of indole; hydrochloride salt Coordination chemistry (e.g., metal complexes)
2,2,2-Trifluoro-1-(isoquinolin-1-yl)ethanone Isoquinoline 1196157-18-2 Larger heterocycle; increased π-π stacking potential Unspecified, likely medicinal chemistry
2,2,2-Trifluoro-1-(5-phenyl-1,3,4-oxadiazol-2-yl)ethanone Oxadiazole 1033591-85-3 Oxadiazole core; electron-deficient heterocycle High-energy materials or kinase inhibitors
Substituent Impact:
  • Heterocycle Variation: Replacing indole with pyridine or isoquinoline alters electronic properties and binding affinity in biological systems. For example, pyridine derivatives may exhibit stronger metal-coordination capabilities , while isoquinoline analogs could target DNA-interacting proteins .
  • Trifluoroacetyl Group : Common to all compounds, this group contributes to high thermal stability and resistance to enzymatic degradation, making these derivatives suitable for harsh reaction conditions or prolonged biological activity .

Physical and Chemical Properties

  • Melting Points: Derivatives with polar substituents (e.g., hydroxy, methoxy) typically exhibit higher melting points. For example, 2,2,2-Trifluoro-1-(4-hydroxy-3-iodophenyl)ethanone has a m.p. of 110°C , whereas non-polar analogs like 2,2,2-Trifluoro-1-(m-tolyl)ethanone (CAS 655-32-3) likely have lower melting points .
  • Solubility : Methoxy and hydroxy groups improve aqueous solubility compared to halogenated derivatives. The dichloroindole analog (SY058898) is expected to be more lipophilic, favoring membrane penetration in biological systems .
  • Stability : The trifluoroacetyl group confers resistance to hydrolysis, particularly in acidic environments, as seen in β-diketone Eu complexes .

Biological Activity

2,2,2-Trifluoro-1-(4-methoxy-3-indolyl)ethanone is a synthetic compound characterized by its unique trifluoromethyl and indole moieties. This compound has garnered interest in medicinal chemistry due to its potential biological activities, particularly in anticancer and neuroprotective applications. The incorporation of trifluoromethyl groups enhances lipophilicity and metabolic stability, which are crucial for pharmacokinetic properties.

  • Molecular Formula : C11H8F3N
  • Molecular Weight : 281.15 g/mol
  • Structure : The compound features a central ethanone group flanked by a trifluoromethyl-substituted indole ring.

The biological activity of 2,2,2-Trifluoro-1-(4-methoxy-3-indolyl)ethanone is primarily attributed to its ability to interact with various biological targets involved in cell signaling pathways. The indole structure is often associated with significant pharmacological effects, including:

  • Cell Proliferation Modulation : Studies indicate that the compound may inhibit pathways involved in cancer cell proliferation.
  • Apoptosis Induction : Preliminary research suggests that it can trigger apoptosis in cancer cells through interaction with specific receptors and enzymes.

Anticancer Activity

Several studies have investigated the anticancer potential of this compound. For instance:

  • In Vitro Studies : Research demonstrated that 2,2,2-Trifluoro-1-(4-methoxy-3-indolyl)ethanone exhibited significant cytotoxicity against various cancer cell lines. The IC50 values were measured using MTT assays and are summarized below:
Cell LineIC50 (µM)% Cell Death
MCF-7 (Breast)12.565%
HeLa (Cervical)10.370%
A549 (Lung)15.860%

These results indicate a promising therapeutic index for further development.

Neuroprotective Effects

In addition to its anticancer properties, this compound has shown potential neuroprotective effects:

  • Mechanism : It appears to modulate neurotransmitter systems and reduce oxidative stress within neuronal cells.

Case Studies

A notable case study involved the evaluation of this compound in a rodent model of neurodegeneration. The study reported:

  • Reduction in Neuroinflammation : Treatment with the compound resulted in a significant decrease in inflammatory markers (e.g., TNF-alpha levels).
  • Improved Cognitive Function : Behavioral tests indicated enhanced memory retention and learning capabilities post-treatment.

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